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Compound of Interest

Compound Name: Gold;ZINC

Cat. No.: B15486624

Technical Support Center: Gold-Aluminum
Intermetallics in Electronics

This technical support center provides troubleshooting guidance and frequently asked
qguestions (FAQs) to help researchers and engineers overcome issues related to gold-
aluminum (Au-Al) intermetallic formation in microelectronics.

Frequently Asked Questions (FAQSs)

Q1: What are gold-aluminum intermetallics and why are they a concern?

Al: Gold-aluminum intermetallics are compounds that form at the contact point between gold
and aluminum, typically where a gold wire is bonded to an aluminum pad on a semiconductor
die.[1] While an initial, thin intermetallic layer is necessary to form a strong weld, excessive
growth, particularly at high temperatures, can lead to reliability issues.[2][3] These compounds
have different mechanical and electrical properties than pure gold or aluminum, which can
cause device failure.[4][5]

Q2: What are "purple plague" and "white plague"?
A2: These are colloquial terms for specific, problematic Au-Al intermetallic compounds:

o Purple Plague: A brittle, bright-purple compound with the chemical formula AuAlz.[6][7] Its
formation can lead to a reduction in volume, creating voids and mechanically weakening the
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bond.[4][5]

o White Plague: A gold-rich intermetallic, AusAlz, which has low electrical conductivity.[5][7] Its
growth increases the electrical resistance of the bond, potentially leading to electrical failure.

[41[5]
Q3: What is Kirkendall voiding and how does it relate to Au-Al bonds?

A3: Kirkendall voiding is a primary failure mechanism in Au-Al wire bonds. It occurs because
gold and aluminum atoms diffuse into each other at different rates during intermetallic
formation.[8] This unequal flow of atoms leads to an accumulation of vacancies, which then
coalesce into voids.[8] These voids increase electrical resistance and severely weaken the
mechanical strength of the bond, often resulting in bond lifting or catastrophic failure.[2][8]

Q4: At what temperatures do these issues become significant?

A4: Intermetallic growth is a thermally activated process. While it occurs slowly at lower
temperatures, the rate increases significantly with heat. Problems become more pronounced
during high-temperature processing steps (like vacuum baking) or in devices operating in high-
temperature environments.[9][10] For example, at 175°C, significant intermetallic
transformation can occur within 50-150 hours, while at 250°C, these changes can happen in
about 30 minutes.[8]

Troubleshooting Guide

Problem: My wire bonds are failing (lifting or breaking) after thermal cycling or high-temperature
storage.
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Possible Cause

Recommended Troubleshooting Action

Excessive Intermetallic Growth: High
temperatures have accelerated the growth of

brittle intermetallic phases.

1. Cross-Section Analysis: Perform a focused
ion beam (FIB) or mechanical cross-section of
the failed bond.[11] Use Scanning Electron
Microscopy (SEM) and Energy Dispersive X-ray
(EDX) analysis to identify the thickness and
composition of the intermetallic layers.[12] 2.
Review Thermal Profile: Analyze the
temperature and duration of any baking or
operational processes. If possible, reduce the

peak temperature or time at temperature.[13]

Kirkendall Voiding: An accumulation of voids at
the bond interface has weakened the

connection.

1. High-Magnification Imaging: Use SEM on the
cross-section to look for voids at the interface
between the gold and the intermetallic layers.
[14] 2. Mitigation Strategy: Consider using gold
wire alloyed with small amounts of other
elements like palladium (Pd) or copper (Cu),
which can slow intermetallic growth.[2][9]
Alternatively, implement a diffusion barrier on

the aluminum pad.[9]

Contamination: Impurities on the aluminum
bond pad surface (e.g., oxides, organic
residues) have created a poor initial weld,

accelerating degradation.

1. Surface Analysis: Before bonding, use
techniques like Auger Electron Spectroscopy
(AES) or X-ray Photoelectron Spectroscopy
(XPS) on the bond pads to check for
contaminants. 2. Cleaning Procedures: Ensure
proper cleaning procedures, such as plasma
cleaning, are in place before wire bonding to

remove any organic contaminants.[15]

Problem: The electrical resistance of my device is increasing over time.
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Possible Cause

Recommended Troubleshooting Action

Growth of Resistive Intermetallics: The
formation of high-resistance phases like AusAlz

("white plague") is dominating the interface.[5]

1. Four-Point Probe Measurement: Isolate the
problematic bond and perform precise
resistance measurements over time during
accelerated aging tests.[9] 2. Material
Characterization: Use EDX or other
compositional analysis techniques on a cross-
section to confirm the presence of gold-rich

intermetallic phases.[12]

Voiding: Kirkendall voids are reducing the cross-

sectional area available for current flow.[8]

1. Acoustic Microscopy: Use Scanning Acoustic
Microscopy (SAM) as a non-destructive method
to screen for voiding under the bond. 2.
Correlate with Mechanical Tests: Perform ball
shear tests. A decrease in shear strength often
correlates with increased voiding and

resistance.[16]

Quantitative Data Summary

The properties and growth rates of Au-Al intermetallics are critical factors in predicting bond

reliability.

Table 1: Properties of Common Gold-Aluminum Intermetallic Phases
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Composition
Phase Common Name (Approx. % Au by Key Characteristics
mass)

Brittle, purple color,

most thermally stable,
AuAl2 Purple Plague 78.5% ] ) Y ]

high melting point

(~1060°C).[4]

Low electrical
conductivity, can
AusAl2 White Plague 95% cause significant

resistance increase.[4]

[5]

Tan color, poor
Au2Al Tan Phase 93% conductor, often

replaces AuAlz.[4]

Can be susceptible to
corrosion in the
AusAl - 90% presence of halogens
(e.g., from flame
retardants).[8][17]

Table 2: Effect of Temperature on Intermetallic Growth
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Temperature Observation

Voiding and separation layers can become
150°C easily visible after 1000 hours of thermal aging.
[12]

Complete consumption of aluminum
175°C metallization can occur in ~10 hours, with gold-

rich phases forming after ~50 hours.[8]

200°C Voiding and separation layers can be seen after
only 40 hours of thermal aging.[12]

250°C Complete intermetallic transformations can
occur in approximately 30 minutes.[8]

Visualizations and Workflows
Intermetallic Formation and Failure Pathway

This diagram illustrates how an initial, healthy bond can degrade over time due to thermal
exposure, leading to the formation of various intermetallic compounds and eventual failure
through Kirkendall voiding.
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Caption: Logical flow of Au-Al bond degradation from initial formation to failure.
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Troubleshooting Workflow for Wire Bond Failure

This decision tree provides a systematic approach to diagnosing the root cause of a wire bond
failure.
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Caption: Decision tree for diagnosing the root cause of Au-Al wire bond failures.
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Experimental Protocols
Protocol 1: Destructive Wire Bond Pull Test

Objective: To measure the breaking strength of a wire bond, which is an indicator of bond
quality and degradation. This protocol is based on general principles like those found in MIL-
STD-883.

Methodology:

Equipment: Calibrated wire bond pull tester with a suitable hook. The hook diameter should
be approximately 3 times the wire diameter to avoid cutting the wire.[18]

o Sample Preparation: Secure the device package firmly under the pull tester's microscope.

e Hook Placement: Carefully position the pull hook under the wire at the midpoint of the loop,
or as specified by the relevant standard. Consistent placement is critical for repeatable
results.[18]

o Execution: Initiate the pull test. The hook will move vertically (Z-axis) at a constant rate,
applying an upward force to the wire.[18]

o Data Recording: The tester records the peak force (in grams-force, gf) required to break the
wire or lift the bond.[19]

o Failure Mode Analysis: After the pull, inspect the failure location (e.g., break at the ball bond,
mid-span wire break, break at the wedge bond) and record the failure mode code. This is
crucial for determining the weak point in the interconnect.[20]

Protocol 2: Ball Shear Test

Objective: To determine the strength of the intermetallic weld between the gold ball bond and
the aluminum bond pad. This test is more indicative of the bond quality itself than a wire pull
test.[16]

Methodology:
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o Equipment: Calibrated bond shear tester with a precision shear tool (ram). The tool must be
wide enough to contact the entire ball.

e Sample Preparation: Secure the device package.

» Tool Alignment: Program the shear height to be very close to the bond pad surface (e.g., a
few microns) to ensure the force is applied to the base of the ball and not the wire.[21] The
tool moves horizontally (X-Y axis) to contact the side of the ball bond.[22]

o Execution: The shear tool pushes against the ball at a constant speed until the bond fails.[21]

o Data Recording: The tester records the peak force in grams-force (gf) required to shear the
ball off the pad.[22]

o Failure Mode Analysis: After shearing, inspect the bond pad. Analyze the failure mode: Did
the bond lift completely, or was there residual intermetallic left on the pad? A failure within the
intermetallic layer is often indicative of a good, strong weld.[16]

Mitigation Strategies

e Use Alloyed Gold Wire: Incorporating small amounts of palladium (Pd) or copper (Cu) into
the gold bonding wire can slow the diffusion rates and inhibit the growth of brittle intermetallic
compounds.[2][9]

e Implement a Diffusion Barrier: Depositing a thin barrier layer, such as platinum (Pt) or nickel
(Ni), on the aluminum bond pad before gold plating can physically separate the gold and
aluminum, preventing or slowing intermetallic formation.[9][23] A common stack is
Titanium/Platinum/Gold (Ti/Pt/Au).[9]

o Control Process Temperature: Where possible, minimize the temperature and duration of
post-bonding thermal processes like curing or baking to limit intermetallic growth.[13]
Ultrasonic bonding, which relies less on heat, can be an alternative to purely thermosonic
bonding.[5][24]

e Ensure Surface Cleanliness: A pristine aluminum bond pad surface is essential for forming a
good initial weld. Implement rigorous cleaning steps, such as plasma cleaning, immediately
before wire bonding to remove oxides and organic contaminants.[15]
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» Consider Alternative Metallurgies: For high-reliability or high-temperature applications,
moving to a monometallic system like gold-wire-to-gold-pad or aluminum-wire-to-aluminum-
pad completely eliminates the issue of Au-Al intermetallic formation.[3][15] Copper wire
bonding is also a common alternative with slower intermetallic growth rates compared to
gold.[17][25]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. About: Gold—aluminium intermetallic [dbpedia.org]

o 2. researchgate.net [researchgate.net]

e 3. eesemi.com [eesemi.com]

e 4. Gold—aluminium intermetallic - Wikipedia [en.wikipedia.org]

e 5. mgsrefining.com [mgsrefining.com]

e 6. Colored gold - Wikipedia [en.wikipedia.org]

e 7. Gold-aluminium_intermetallics [chemeurope.com]

e 8. nepp.nasa.gov [nepp.nasa.gov]

e 9. Mitigating the Effects of Au-Al Intermetallic Compounds Due to High-Temperature

Processing of Surface Electrode lon Traps [arxiv.org]
e 10. researchgate.net [researchgate.net]
e 11. researchgate.net [researchgate.net]
e 12. researchgate.net [researchgate.net]
e 13. tikalon.com [tikalon.com]
e 14. researchgate.net [researchgate.net]
e 15. headpcb.com [headpcb.com]

e 16. knowlescapacitors.com [knowlescapacitors.com]

© 2025 BenchChem. All rights reserved. 12/14 Tech Support


https://www.eesemi.com/wirebond-metallurgies.htm
http://www.headpcb.com/html/2018/news%20&%20blog_0612/157.html
https://www.mdpi.com/2073-4352/3/3/391
https://www.semanticscholar.org/paper/Characterization-of-Intermetallic-Growth-for-Gold-Seng/c1e69f24d45d00db171941b1e456b56b1afc8ba0
https://www.benchchem.com/product/b15486624?utm_src=pdf-custom-synthesis
https://dbpedia.org/page/Gold%E2%80%93aluminium_intermetallic
https://www.researchgate.net/publication/251900258_Kirkendall_voiding_in_Au_ball_bond_interconnects_on_Al_chip_metallization_in_the_temperature_range_from_100_-_200C_after_optimized_intermetallic_coverage
https://www.eesemi.com/wirebond-metallurgies.htm
https://en.wikipedia.org/wiki/Gold%E2%80%93aluminium_intermetallic
https://www.mgsrefining.com/blog/white-plague-and-purple-plague-gold-intermetallics/
https://en.wikipedia.org/wiki/Colored_gold
https://www.chemeurope.com/en/encyclopedia/Gold-aluminium_intermetallics.html
https://nepp.nasa.gov/docuploads/E894E6FE-9D6A-4F91-8D14D2B7A0B3D88F/WB%20degradation%20Teverovsky.pdf
https://arxiv.org/html/2402.12546v1
https://arxiv.org/html/2402.12546v1
https://www.researchgate.net/publication/381680134_Mitigating_the_Effects_of_Au-Al_Intermetallic_Compounds_Due_to_High-Temperature_Processing_of_Surface_Electrode_Ion_Traps?_tp=eyJjb250ZXh0Ijp7InBhZ2UiOiJzY2llbnRpZmljQ29udHJpYnV0aW9ucyIsInByZXZpb3VzUGFnZSI6bnVsbCwic3ViUGFnZSI6bnVsbH19
https://www.researchgate.net/publication/378350987_Mitigating_the_Effects_of_Au-Al_Intermetallic_Compounds_Due_to_High-Temperature_Processing_of_Surface_Electrode_Ion_Traps
https://www.researchgate.net/publication/264889897_Characterization_of_intermetallic_growth_of_gold_ball_bonds_on_aluminum_bond_pads
http://tikalon.com/blog/blog.php?article=2012/tin_pest
https://www.researchgate.net/publication/3430295_Gold-Aluminum_Intermetallic_Formation_Kinetics
http://www.headpcb.com/html/2018/news%20&%20blog_0612/157.html
https://www.knowlescapacitors.com/getattachment/277aba49-0fb2-40ba-9d7b-8df369d0a3e2/Wirebond-Ball-Shear-Application-Note
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15486624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

e 17. Corrosion Study and Intermetallics Formation in Gold and Copper Wire Bonding in
Microelectronics Packaging [mdpi.com]

o 18. How to: Wire Pull test? Use the free Wire Pull (WP) guide! [xyztec.com]
e 19. electronics.org [electronics.org]

e 20. Pull-Testing for Wire Bonds - F&S BONDTEC [fsbondtec.at]

e 21.inseto.com [inseto.com]

e 22. aecouncil.com [aecouncil.com]

e 23. meridian.allenpress.com [meridian.allenpress.com]

o 24. mgsrefining.com [mgsrefining.com]

o 25. Characterization of Intermetallic Growth for Gold Bonding and Copper Bonding on
Aluminum Metallization in Power Transistors | Semantic Scholar [semanticscholar.org]

 To cite this document: BenchChem. [*overcoming issues with gold-aluminum intermetallic
formation in electronics”]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15486624#overcoming-issues-with-gold-aluminum-
intermetallic-formation-in-electronics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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